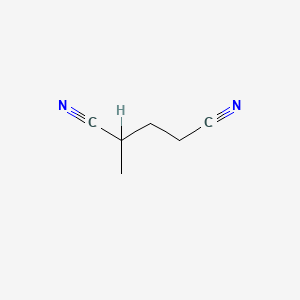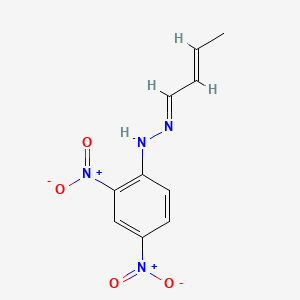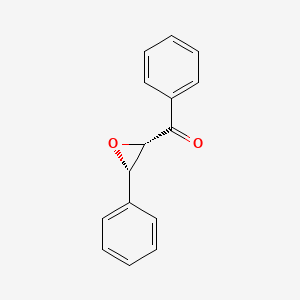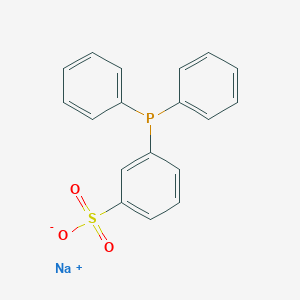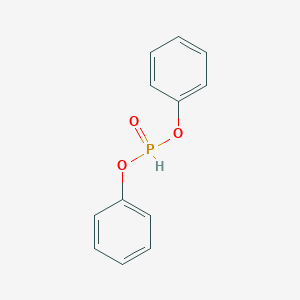
m-Tolualdehyde 2,4-dinitrophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Tolualdehyde 2,4-dinitrophenylhydrazone: is an organic compound with the molecular formula C₁₄H₁₂N₄O₄ and a molecular weight of 300.27 g/mol . It is a derivative of 3-methylbenzaldehyde and 2,4-dinitrophenylhydrazine, forming a hydrazone linkage. This compound is often used in analytical chemistry for the identification and characterization of carbonyl compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Tolualdehyde 2,4-dinitrophenylhydrazone typically involves the reaction of 3-methylbenzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in an acidic medium, often using acetic acid as a catalyst. The reaction mixture is heated under reflux conditions to facilitate the formation of the hydrazone derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the same principles as laboratory synthesis but on a larger scale. Industrial processes may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Condensation Reactions: m-Tolualdehyde 2,4-dinitrophenylhydrazone is formed through a condensation reaction between 3-methylbenzaldehyde and 2,4-dinitrophenylhydrazine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Condensation: Acetic acid as a catalyst, reflux conditions.
Oxidation/Reduction: Specific reagents and conditions vary depending on the desired transformation.
Major Products:
Hydrazone Formation: The primary product is the hydrazone derivative itself.
Oxidation/Reduction Products: These reactions can yield various oxidized or reduced forms, depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Analytical Chemistry: Used for the identification and characterization of carbonyl compounds through the formation of hydrazone derivatives.
Biology and Medicine:
Biological Studies: Hydrazone derivatives, including m-Tolualdehyde 2,4-dinitrophenylhydrazone, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Industry:
Chemical Industry: Employed in the synthesis of other organic compounds and intermediates.
Mécanisme D'action
The mechanism of action for m-Tolualdehyde 2,4-dinitrophenylhydrazone involves the formation of a hydrazone linkage through nucleophilic addition of the hydrazine group to the carbonyl carbon of 3-methylbenzaldehyde, followed by the elimination of water . This reaction is an example of a condensation reaction, where two molecules join together with the loss of a small molecule (water).
Comparaison Avec Des Composés Similaires
- Benzaldehyde, (2,4-dinitrophenyl)hydrazone
- Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone
- Benzaldehyde, 4-methyl-, (2,4-dinitrophenyl)hydrazone
Comparison:
- Structural Differences: The position of the methyl group on the benzaldehyde ring differentiates these compounds.
- Reactivity: The reactivity and properties of these compounds can vary based on the position of the substituents on the benzaldehyde ring.
- Applications: While all these compounds are used in analytical chemistry, their specific applications may vary based on their reactivity and stability .
Propriétés
IUPAC Name |
N-[(E)-(3-methylphenyl)methylideneamino]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-10-3-2-4-11(7-10)9-15-16-13-6-5-12(17(19)20)8-14(13)18(21)22/h2-9,16H,1H3/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBRXQUGVASQBU-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2880-05-9 |
Source


|
| Record name | m-Tolualdehyde 2,4-Dinitrophenylhydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
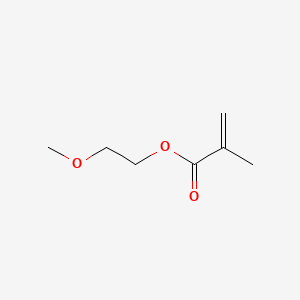
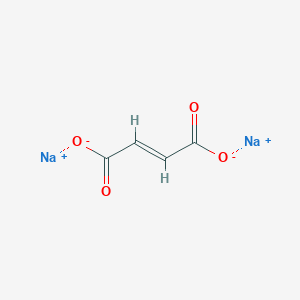
![[(1R,2R)-2-azaniumylcyclohexyl]azanium;(2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B7801580.png)
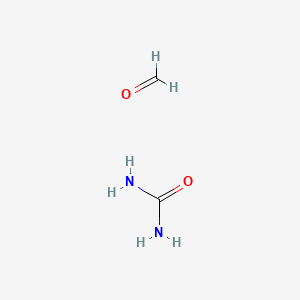
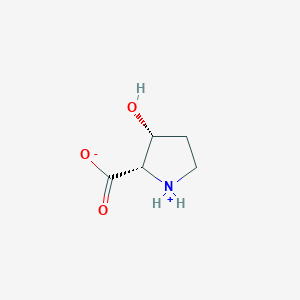
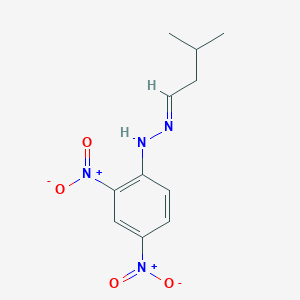
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B7801615.png)
